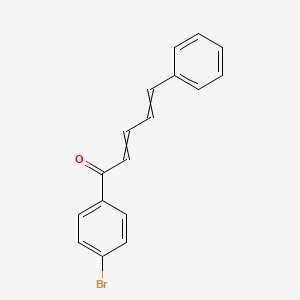![molecular formula C10H16N2O3 B1615975 3-(2-羟乙基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 882-67-7](/img/structure/B1615975.png)
3-(2-羟乙基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮
描述
The compound “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a novel piperidine derivative . It is a part of the spiro[4.5]decanone series, which has been identified as a useful template for generating potent and selective 2OG oxygenase inhibitors .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .科学研究应用
Comprehensive Analysis of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Applications
Delta Opioid Receptor Agonism: The compound has been identified as a novel chemotype for delta opioid receptor agonists. This application is significant in the development of treatments for neurological and psychiatric disorders, such as migraine and chronic pain . The compound’s selectivity and efficacy in engaging delta opioid receptors without the adverse effects associated with previous agonists make it a promising candidate for further drug development.
Anti-allodynic Efficacy: In preclinical models of inflammatory pain, the compound demonstrated anti-allodynic efficacy, meaning it could alleviate pain caused by stimuli that do not normally provoke pain . This application could lead to new pain management therapies, especially for conditions where pain perception is altered.
G-Protein Signaling Bias: This compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment . This property is crucial because it suggests a lower risk of adverse effects like seizures and tachyphylaxis, which are more common in delta agonists that recruit beta-arrestin more effectively.
High-Throughput Screening Utility: The compound emerged from a high-throughput screening assay, highlighting its utility in discovering new receptor agonists . This application is valuable for pharmaceutical research and development, enabling the rapid identification of potential drug candidates.
Scaffold for Drug Development: The unique structure of this compound serves as a scaffold for developing new drugs . Its distinct chemotype compared to existing delta opioid agonists provides a new avenue for creating more effective and safer medications.
Computational Modeling and Simulation: The compound’s interaction with delta opioid receptors has been studied using computational modeling and molecular dynamics simulation . This application is important for understanding the binding mechanics and for predicting the behavior of similar compounds in the body.
Myelostimulatory Potential: Related derivatives of the compound have been evaluated as myelostimulators, which are agents that stimulate the production of blood cells . This application could be beneficial in treating conditions like anemia or in recovery from chemotherapy.
Prolyl Hydroxylase Domain Inhibition: Spiroconnected bicyclic hydantoins, a category to which this compound belongs, have been studied for their potential as prolyl hydroxylase domain (PHD) inhibitors . PHD inhibitors have applications in treating anemia and ischemic diseases by stabilizing hypoxia-inducible factors.
作用机制
Target of Action
The primary targets of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Delta Opioid Receptors (DORs) and Prolyl Hydroxylase Domain (PHD) enzymes . DORs are involved in various neurological and psychiatric disorders , while PHD enzymes play a crucial role in the regulation of Hypoxia-Inducible Factor (HIF), which is important for cellular response to low oxygen conditions .
Mode of Action
This compound acts as an agonist at the DORs and an inhibitor of the PHD enzymes . As a DOR agonist, it binds to the orthosteric site of the receptor, leading to activation of downstream signaling pathways . As a PHD inhibitor, it competes with the 2-oxoglutarate (2OG) co-substrate, preventing the hydroxylation and subsequent degradation of HIF .
Biochemical Pathways
Upon activation of DORs, this compound can modulate pain perception and mood . Inhibition of PHD enzymes leads to stabilization of HIF, which can then translocate to the nucleus and activate transcription of genes involved in erythropoiesis and angiogenesis .
Result of Action
The activation of DORs by this compound can lead to anti-allodynic effects, potentially providing relief from certain types of pain . The inhibition of PHD enzymes and subsequent stabilization of HIF can lead to upregulation of erythropoietin (EPO), potentially providing a therapeutic benefit in the treatment of anemia .
未来方向
The spiro[4.5]decanone series, including “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione”, has potential for expansion into both the substrate and 2OG binding pockets of the PHDs . This makes them amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors . Therefore, future research could focus on exploring this potential and developing new types of PHD inhibitors with improved potency and selectivity .
属性
IUPAC Name |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNLYNLRKUQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007995 | |
| Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882-67-7 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



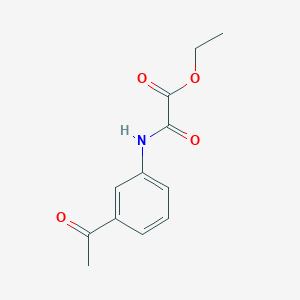
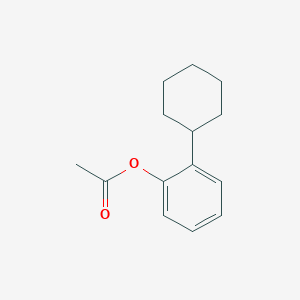


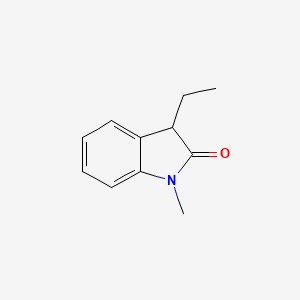

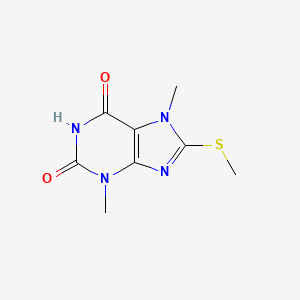

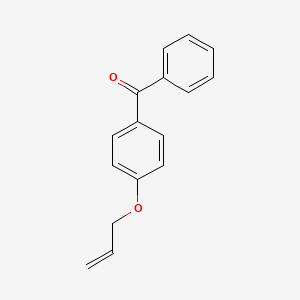
![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)
![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)


